molecular formula C14H11NO5 B8814734 2-(4-(4-Nitrophenoxy)phenyl)acetic acid CAS No. 63349-39-3

2-(4-(4-Nitrophenoxy)phenyl)acetic acid

Cat. No.: B8814734
CAS No.: 63349-39-3
M. Wt: 273.24 g/mol
InChI Key: YVCJAQWGFOCPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Nitrophenoxy)phenyl)acetic acid is a useful research compound. Its molecular formula is C14H11NO5 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63349-39-3

Molecular Formula

C14H11NO5

Molecular Weight

273.24 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]acetic acid

InChI

InChI=1S/C14H11NO5/c16-14(17)9-10-1-5-12(6-2-10)20-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

YVCJAQWGFOCPOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 38 g of p-hydroxyphenylacetic acid, 39.4 g of 4-nitrochlorobenzene and 69 g of anhydrous potassium carbonate in 275 ml of N,N-dimethylacetamide is heated to 155°-160° C over 2 hours, and maintained at that temperature, under Argon atmosphere for 4 hours with vigorous stirring. On cooling, an orange solid separated. A 1000 g solution of 5% NaHCO3 is added, resulting in a red brown solution. The solution is extracted with 4 × 100 ml of ether. The aqueous layer is acidified by the dropwise addition of 150 ml of concentrated HCl. A light yellow solid precipitates and is filtered and washed with 1500 ml of H2O to give the product, mp 132°-136° C. A sample is recrystallized from 19:1 methanol-water, to give the product, mp 135°-137° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.